molecular formula C10H6O4 B2988138 1-Oxo-1H-isochromene-4-carboxylic acid CAS No. 15868-29-8

1-Oxo-1H-isochromene-4-carboxylic acid

Cat. No. B2988138
CAS RN: 15868-29-8
M. Wt: 190.154
InChI Key: BURVSGFUKWYAEU-UHFFFAOYSA-N
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Description

1-Oxo-1H-isochromene-4-carboxylic acid is a chemical compound with the CAS Number: 15868-29-8 . It has a molecular weight of 190.16 . The IUPAC name for this compound is 1-oxo-1H-2-benzopyran-4-carboxylic acid .


Synthesis Analysis

The synthesis of a related compound, (S)-N-(2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl)-1-oxo-1H-isochromene-4-carboxamide, involves the use of 1-oxo-1H-isochromene-4-carboxylic acid . The reaction involves the use of benzotriazol-1-ol and 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride in N,N-dimethyl-formamide at 20℃ .


Molecular Structure Analysis

The InChI code for 1-Oxo-1H-isochromene-4-carboxylic acid is 1S/C10H6O4/c11-9(12)8-5-14-10(13)7-4-2-1-3-6(7)8/h1-5H, (H,11,12) .


Physical And Chemical Properties Analysis

1-Oxo-1H-isochromene-4-carboxylic acid is a powder that is stored at room temperature . It has a melting point of 240-242℃ .

Scientific Research Applications

Synthesis of Novel Antitumor Agents

1-Oxo-1H-isochromene-4-carboxylic acid derivatives have been utilized in the synthesis of novel antitumor agents. For instance, a study describes the development of a new synthesis method for a derivative, highlighting its potential in cancer treatment. This showcases the compound's relevance in medicinal chemistry, particularly in oncology (Mondal, Nogami, Asao, & Yamamoto, 2003).

Biotechnological Production and Organic Synthesis

In the context of biotechnological production and organic synthesis, oxo- and hydroxy-carboxylic acids, including 1-Oxo-1H-isochromene-4-carboxylic acid, are noted for their utility. Their biotechnological preparation and usage as building blocks in various chemical syntheses highlight their significance in "green" chemistry and industrial applications (Aurich et al., 2012).

Corrosion Inhibition

Research on indanone derivatives, which are structurally similar to 1-Oxo-1H-isochromene-4-carboxylic acid, demonstrates their effectiveness in corrosion inhibition, particularly for mild steel in acidic environments. These findings suggest potential applications in materials science and engineering (Saady et al., 2018).

Electrochemical Applications

A study on the electrochemical decarboxylative annulation of arylglyoxylic acids with alkynes reveals a novel strategy for synthesizing 1H-isochromen-1-ones. This method has implications in synthetic organic chemistry, especially in the development of electrochemical processes (Luo et al., 2019).

Photoluminescence in Coordination Polymers

Studies on lanthanide–organic coordination polymers, using acids related to 1-Oxo-1H-isochromene-4-carboxylic acid, highlight their photoluminescence properties. This suggests potential applications in materials science, particularly in the creation of photoluminescent materials (Zhang et al., 2015).

Lipid Peroxidation Research

Research on lipid peroxidation products, such as 4-hydroxy-2-nonenal, which can be derived from carboxylic acids like 1-Oxo-1H-isochromene-4-carboxylic acid, provides insights into their role in cellular processes and potential implications in understanding diseases linked to oxidative stress (Spickett, 2013).

Bioisosteres Research

The exploration of oxetan-3-ol and thietan-3-ol as bioisosteres for the carboxylic acid functional group, akin to 1-Oxo-1H-isochromene-4-carboxylic acid, underscores their potential in drug design and medicinal chemistry (Lassalas et al., 2017).

Safety and Hazards

The safety information for 1-Oxo-1H-isochromene-4-carboxylic acid includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

1-oxoisochromene-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6O4/c11-9(12)8-5-14-10(13)7-4-2-1-3-6(7)8/h1-5H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BURVSGFUKWYAEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=COC2=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Oxo-1H-isochromene-4-carboxylic acid

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